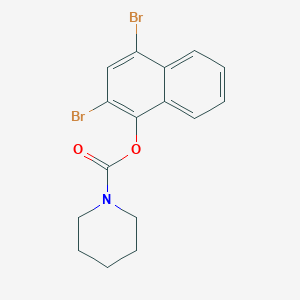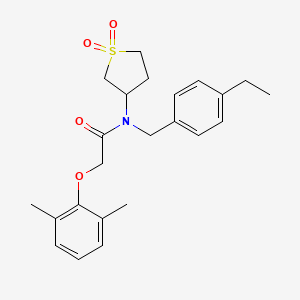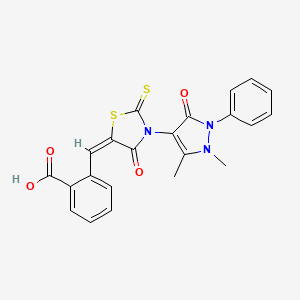![molecular formula C18H26N2O3S B12136264 1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Benzènesulfonyl)pipéridine-4-carbonyl]-3-méthylpipéridine est un composé organique complexe appartenant à la classe des dérivés de la pipéridine. Les dérivés de la pipéridine sont connus pour leur large éventail d'applications en chimie médicinale, en particulier dans le développement de produits pharmaceutiques. Ce composé présente un groupe benzènesulfonyle attaché à un cycle pipéridine, qui est ensuite relié à un autre cycle pipéridine substitué par un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-[1-(Benzènesulfonyl)pipéridine-4-carbonyl]-3-méthylpipéridine implique généralement plusieurs étapes, en commençant par la préparation du cycle pipéridine. Une méthode courante est l'hydrogénation de la pyridine, suivie d'une sulfonylation pour introduire le groupe benzènesulfonyle. L'étape de carbonylation implique l'introduction d'un groupe carbonyle en position 4 du cycle pipéridine. Enfin, le groupe méthyle est introduit par des réactions d'alkylation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du produit souhaité. Les catalyseurs et les solvants sont soigneusement choisis pour garantir la pureté et la stabilité du composé pendant la production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[1-(Benzènesulfonyl)pipéridine-4-carbonyl]-3-méthylpipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les groupes carbonyle en alcools.
Substitution : Le groupe benzènesulfonyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés pour des réactions de substitution en milieu basique ou acide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 1-[1-(Benzènesulfonyl)pipéridine-4-carbonyl]-3-méthylpipéridine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action du 1-[1-(Benzènesulfonyl)pipéridine-4-carbonyl]-3-méthylpipéridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzènesulfonyle peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Les cycles pipéridine fournissent une stabilité structurelle et facilitent la liaison aux molécules cibles. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine rings provide structural stability and facilitate binding to the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
4-[1-(Benzènesulfonyl)pipéridine-4-carbonyl]morpholine : Ce composé a un cycle morpholine au lieu d'un cycle pipéridine substitué par un méthyle.
Acide 1-(Benzènesulfonyl)pipéridine-4-carboxylique : Ce composé présente un groupe acide carboxylique au lieu d'un groupe carbonyle.
Unicité
Le 1-[1-(Benzènesulfonyl)pipéridine-4-carbonyl]-3-méthylpipéridine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe méthyle sur le cycle pipéridine peut influencer sa réactivité et son affinité de liaison, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C18H26N2O3S |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H26N2O3S/c1-15-6-5-11-19(14-15)18(21)16-9-12-20(13-10-16)24(22,23)17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3 |
Clé InChI |
UVEPOBWWSDIGIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Solubilité |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)

![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)


![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)
